molecular formula C10H10O3S B13122837 1-(2-Methanesulfonylphenyl)prop-2-en-1-one

1-(2-Methanesulfonylphenyl)prop-2-en-1-one

Cat. No.: B13122837
M. Wt: 210.25 g/mol
InChI Key: AYCYDQBSMOGKPS-UHFFFAOYSA-N
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Description

1-(2-Methanesulfonylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(2-Methanesulfonylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield the corresponding alcohols or alkanes.

    Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research has explored its use in developing new therapeutic agents targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the modulation of enzyme activity, inhibition of specific pathways, or induction of cellular responses.

Comparison with Similar Compounds

1-(2-Methanesulfonylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:

    1-(4-Fluorophenyl)prop-2-en-1-one: This compound has a fluorine atom instead of a methanesulfonyl group, which can alter its chemical reactivity and biological activity.

    1-(3-Bromophenyl)prop-2-en-1-one: The presence of a bromine atom can influence the compound’s interactions with biological targets and its overall stability.

    1-(4-Methylphenyl)prop-2-en-1-one: The methyl group can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.

The uniqueness of this compound lies in the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to other chalcone derivatives.

Properties

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

1-(2-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O3S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h3-7H,1H2,2H3

InChI Key

AYCYDQBSMOGKPS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)C=C

Origin of Product

United States

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